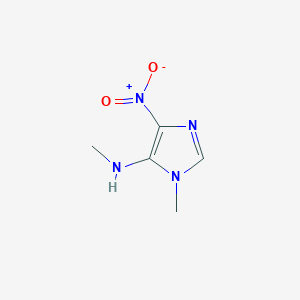![molecular formula C21H27N5O B14154252 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide CAS No. 378208-28-7](/img/structure/B14154252.png)
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide is a complex organic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide typically involves multiple steps, starting with the formation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring. The azepane ring can be introduced through nucleophilic substitution reactions, while the cyanoacetamide group is added via a reaction with cyanoacetic acid derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoxaline ring and the azepane ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties .
Scientific Research Applications
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes and receptors, modulating their activity. The azepane ring and cyanoacetamide group can further enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-(indol-2-yl)quinoxalin-2-ones: Known for their anti-angiogenic properties and potential as VEGF inhibitors.
1-((1aryl)-1H-1,2,3-triazol-4-yl)methyl)quinoxalin-2(1H)-ones: Evaluated for their antibacterial and anticancer activities.
Uniqueness
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and cyanoacetamide group differentiates it from other quinoxaline derivatives, potentially offering enhanced biological activity and specificity .
Properties
CAS No. |
378208-28-7 |
|---|---|
Molecular Formula |
C21H27N5O |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-yl)quinoxalin-2-yl]-N-butyl-2-cyanoacetamide |
InChI |
InChI=1S/C21H27N5O/c1-2-3-12-23-21(27)16(15-22)19-20(26-13-8-4-5-9-14-26)25-18-11-7-6-10-17(18)24-19/h6-7,10-11,16H,2-5,8-9,12-14H2,1H3,(H,23,27) |
InChI Key |
RDGOHEARHPQWCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[4-Anilino-1-naphthyl][4-(dimethylamino)phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium oleate](/img/structure/B14154175.png)
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexayl hexaacetate](/img/structure/B14154182.png)
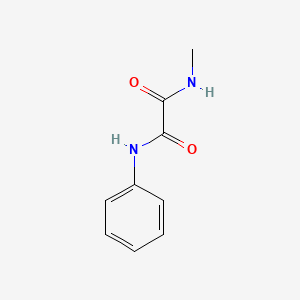
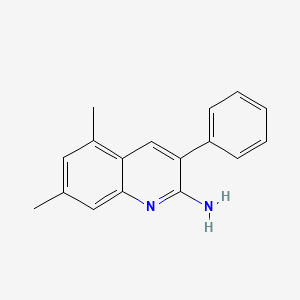
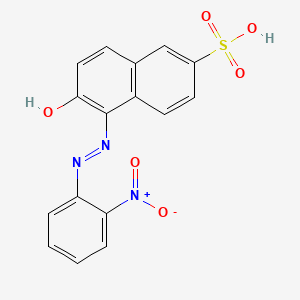
![2,6-Dichloro-4-[(3,5-dichloro-4-hydroxyphenyl)-pyridin-2-ylmethyl]phenol](/img/structure/B14154208.png)
![4-nitro-N-[(1S)-2-phenylcyclopropyl]benzamide](/img/structure/B14154211.png)
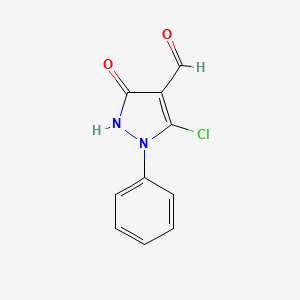
![(1S)-3-methyl-1-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}butan-1-amine](/img/structure/B14154237.png)
![(2E)-N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-3-phenylprop-2-enamide](/img/structure/B14154244.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B14154246.png)
![4-methyl-N-(5-oxo-7-phenyl-3,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14154258.png)

